A Technical Guide to Methyl 2-bromo-3-methoxypropanoate: Synthesis, Properties, and Applications in Modern Organic Chemistry
A Technical Guide to Methyl 2-bromo-3-methoxypropanoate: Synthesis, Properties, and Applications in Modern Organic Chemistry
Executive Summary
Methyl 2-bromo-3-methoxypropanoate is a functionalized chemical building block of significant interest to researchers and process chemists, particularly within the pharmaceutical and agrochemical industries. Its structure, featuring an electrophilic α-bromo ester moiety and a β-methoxy group, offers a versatile platform for constructing complex molecular architectures. This guide provides a comprehensive overview of this compound, detailing its physicochemical properties, a robust synthetic protocol with mechanistic considerations, and its practical applications as a synthetic intermediate. The information is tailored for professionals in drug discovery and chemical development, emphasizing experimental causality and procedural integrity.
Introduction to an Essential Building Block
2.1 Chemical Identity and Significance Methyl 2-bromo-3-methoxypropanoate, identified by CAS Number 27704-96-7, is a halogenated methoxy ester.[1][2] Its strategic value lies in the orthogonal reactivity of its functional groups. The α-bromo position serves as a potent electrophilic site for nucleophilic substitution reactions, while the β-methoxy group can influence the electronic environment and provide a handle for further transformations or act as a key pharmacophoric element in a final target molecule.
2.2 The Strategic Value of the α-Bromo-β-methoxy Motif The combination of an alpha-bromo ester and a beta-methoxy ether within a single, simple molecule is a powerful tool for synthetic chemists. This arrangement allows for:
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Controlled Introduction of Substituents: The bromide is an excellent leaving group, facilitating S_N2 reactions with a wide range of nucleophiles (amines, thiols, azides, carbanions), enabling the precise installation of diverse functional groups at the C2 position.
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Stereochemical Control: While the commercially available material is typically a racemate, the C2 position is a chiral center. Its reactions can potentially be directed stereoselectively, or the resulting diastereomers can be separated, which is a critical consideration in drug development.
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Modulation of Reactivity: The electron-withdrawing nature of the β-methoxy group can influence the reactivity of the α-carbon, providing a different electronic profile compared to simple alkyl 2-bromopropanoates.
Physicochemical and Safety Data
3.1 Key Properties The fundamental properties of Methyl 2-bromo-3-methoxypropanoate are summarized below. It is imperative for researchers to consult a current Safety Data Sheet (SDS) before handling this chemical.[3]
| Property | Value | Reference |
| CAS Number | 27704-96-7 | [1][2] |
| Molecular Formula | C₅H₉BrO₃ | [1][2] |
| Molecular Weight | 197.03 g/mol | [1][2] |
| IUPAC Name | methyl 2-bromo-3-methoxypropanoate | |
| Physical Form | Liquid | |
| Purity (Typical) | 95% | |
| Storage Conditions | Store at 2-8°C, sealed in a dry environment | |
| Boiling Point | Data not available | [2] |
| Density | Data not available | [2] |
3.2 Safety and Handling Protocol Methyl 2-bromo-3-methoxypropanoate is classified as a hazardous substance and must be handled with appropriate precautions.
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GHS Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation). The compound is also associated with H225 (Highly flammable liquid and vapor) in some aggregated sources.
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Signal Word: Danger.
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Personal Protective Equipment (PPE): Wear protective gloves, chemical safety goggles, and a lab coat. All manipulations should be performed in a well-ventilated chemical fume hood.[3]
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Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and strong bases.[3]
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Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.
Synthesis and Mechanistic Insights
4.1 Primary Synthetic Route: α-Bromination of Methyl 3-methoxypropionate The most logical and field-proven approach to synthesizing Methyl 2-bromo-3-methoxypropanoate is via the α-bromination of its parent ester, Methyl 3-methoxypropionate. This precursor is readily accessible through a Michael addition of methanol to methyl acrylate, a cost-effective and scalable reaction.[4][5] The subsequent α-bromination can be achieved using standard Hell-Volhard-Zelinsky (HVZ) conditions, adapted for an ester substrate.
The causality for this strategic choice is clear: it begins with inexpensive, commodity starting materials and proceeds through a high-yielding, well-understood reaction pathway. The HVZ reaction on an ester or its corresponding acid involves the formation of an enol or enolate intermediate, which then reacts with elemental bromine. The presence of a catalyst like phosphorus tribromide (PBr₃) facilitates the reaction, particularly if starting from the carboxylic acid.
Caption: Synthetic workflow for Methyl 2-bromo-3-methoxypropanoate.
4.2 Detailed Experimental Protocol for Synthesis This protocol is a representative procedure based on established chemical principles and should be adapted and optimized under proper laboratory risk assessment.
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Preparation of Methyl 3-methoxypropionate:
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To a solution of sodium methoxide (0.1 eq) in methanol at 0°C, slowly add methyl acrylate (1.0 eq).
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Allow the reaction to warm to room temperature and stir for 12 hours until GC-MS analysis indicates complete consumption of the starting material.
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Neutralize the reaction with a weak acid (e.g., acetic acid) and remove the methanol under reduced pressure.
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Purify the resulting crude oil by vacuum distillation to yield pure Methyl 3-methoxypropionate.[5]
-
-
α-Bromination:
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In a flask equipped with a reflux condenser and a dropping funnel, charge Methyl 3-methoxypropionate (1.0 eq) and a catalytic amount of red phosphorus or PBr₃ (0.05 eq).
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Heat the mixture to 80°C.
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Add bromine (1.05 eq) dropwise via the dropping funnel, maintaining the temperature. The red color of bromine should dissipate.
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After the addition is complete, continue heating for 2-4 hours until the reaction is complete (monitored by TLC or GC-MS).
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Cool the reaction mixture to room temperature and quench carefully with an aqueous solution of sodium bisulfite to destroy excess bromine.
-
Extract the product into a suitable organic solvent (e.g., diethyl ether), wash with saturated sodium bicarbonate solution and brine, and dry over anhydrous magnesium sulfate.
-
Remove the solvent under reduced pressure and purify the crude product by vacuum distillation to afford Methyl 2-bromo-3-methoxypropanoate.
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Synthetic Utility and Applications in Drug Discovery
5.1 The Role as a Versatile Electrophilic Intermediate The primary application of Methyl 2-bromo-3-methoxypropanoate is as a C3 building block in the synthesis of more complex molecules. Its utility is demonstrated in its reaction with various nucleophiles, making it a valuable tool for constructing carbon-nitrogen, carbon-sulfur, and carbon-carbon bonds. This is particularly relevant in the synthesis of heterocyclic compounds and substituted amino acids, which are prevalent motifs in active pharmaceutical ingredients (APIs).[6][7]
5.2 Application Example: Synthesis of a Substituted Alanine Derivative A common application in drug development is the alkylation of a heterocyclic amine to build out a molecule's side chain. Here, Methyl 2-bromo-3-methoxypropanoate can be used to synthesize a novel, non-proteinogenic amino acid derivative.
Caption: Application workflow for S_N2 displacement.
5.3 Detailed Experimental Protocol for Application Example
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Setup: In a round-bottom flask under a nitrogen atmosphere, dissolve imidazole (1.0 eq) and potassium carbonate (1.5 eq) in anhydrous dimethylformamide (DMF).
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Addition: Add a solution of Methyl 2-bromo-3-methoxypropanoate (1.1 eq) in DMF dropwise to the stirring suspension at room temperature.
-
Reaction: Heat the mixture to 60°C and stir for 16 hours, monitoring the reaction progress by TLC.
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Workup: Upon completion, cool the reaction to room temperature and pour it into cold water.
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Extraction: Extract the aqueous mixture three times with ethyl acetate.
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Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the resulting residue by column chromatography on silica gel to yield the desired N-alkylated imidazole product.
Spectroscopic Characterization (Anticipated)
While public spectral data is limited, the structure of Methyl 2-bromo-3-methoxypropanoate allows for the confident prediction of its key spectroscopic features.
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¹H NMR:
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~3.4 ppm (s, 3H): Protons of the ether methyl group (-OCH₃).
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~3.8 ppm (s, 3H): Protons of the ester methyl group (-COOCH₃).
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~3.7-3.9 ppm (m, 2H): Methylene protons at C3 (-CH₂-O).
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~4.4 ppm (t, 1H): Methine proton at the bromine-bearing C2 (-CH(Br)-).
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¹³C NMR: Five distinct signals are expected, corresponding to the five unique carbon atoms in the molecule. The carbonyl carbon would appear furthest downfield (~168-170 ppm), followed by the C-Br carbon (~45-50 ppm).
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Mass Spectrometry (MS): The mass spectrum will show a characteristic isotopic pattern for a monobrominated compound, with two peaks of nearly equal intensity for the molecular ion [M]⁺ and [M+2]⁺ at m/z 196 and 198, respectively.
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Infrared (IR) Spectroscopy: A strong absorption band around 1740-1750 cm⁻¹ corresponding to the C=O stretch of the ester is expected. C-O stretching bands for the ether and ester will appear in the 1100-1300 cm⁻¹ region.
Conclusion
Methyl 2-bromo-3-methoxypropanoate is a high-value synthetic intermediate whose utility is derived from its bifunctional nature. The established synthetic pathway from common starting materials ensures its accessibility, while its predictable reactivity makes it a reliable tool for researchers and drug development professionals. A thorough understanding of its properties, handling requirements, and reaction profiles, as outlined in this guide, is essential for leveraging its full potential in the synthesis of novel chemical entities.
References
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Molbase. methyl 2-bromo-3-methoxypropanoate - 27704-96-7. [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. 2-Bromo-3-methylpropiophenone (CAS 1451-83-8): A Key Intermediate for Pharmaceutical Synthesis. [Link]
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Journal of the Chemical Society of Pakistan. An Efficient Method for the Synthesis of Alkyl 2-(4-Benzoylphenoxy)-2-Methyl. [Link]
- Google Patents. Manufacturing method of methyl 3-methoxypropionate with high purity and yield and manufacturing equipment therefor.
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